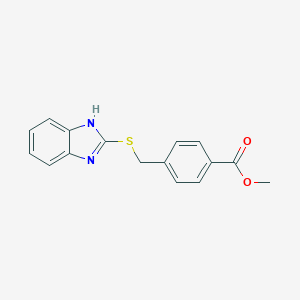

methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate

Description

Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate (CAS: 308298-17-1) is a benzimidazole derivative featuring a sulfanylmethyl linker and a methyl benzoate moiety. Its structure comprises a benzimidazole ring (a bicyclic heterocycle with two nitrogen atoms) connected via a sulfur-containing methylene bridge to a para-substituted benzoate ester. This compound is synthesized through condensation reactions involving 1,2-phenylenediamine derivatives and aldehyde/keto intermediates, often facilitated by reagents like Na₂S₂O₅ in polar solvents such as DMF .

Benzimidazole derivatives are pharmacologically significant, exhibiting antimicrobial, antifungal, and antiparasitic activities . The sulfanylmethyl group enhances solubility and bioavailability, while the benzoate ester contributes to metabolic stability. Industrial-scale production of this compound is documented, with purity levels exceeding 99% .

Properties

IUPAC Name |

methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-20-15(19)12-8-6-11(7-9-12)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLRTPFHYDFGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Infrared Spectroscopy

IR spectra of intermediates show key stretches:

Nuclear Magnetic Resonance

-

1H NMR (CDCl3) :

-

13C NMR :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | K2CO3, DMF, 80°C, 8h | 75 | Mild conditions, minimal byproducts | Requires anhydrous solvents |

| Hydrolysis-Alkylation | Reflux, acetone, 12h | 70 | Avoids ester hydrolysis | Longer reaction time |

| Na2S2O5 Cyclization | Ethanol/water, 80°C, 6h | 58 | Scalable, uses inexpensive reagents | Multi-step, lower yield |

Challenges and Optimization Strategies

-

Thiol Oxidation : The sulfhydryl group is prone to oxidation, necessitating inert atmospheres (N2/Ar) and antioxidants like BHT during reactions.

-

Ester Stability : Alkylation at high pH (>9) risks ester saponification; maintaining pH 7–8 with buffered systems (e.g., phosphate) preserves the methyl ester.

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively isolates the product, though recrystallization from ethanol/water (1:2) offers higher purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under specific conditions.

Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole compounds.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have shown that the compound displays minimum inhibitory concentrations (MICs) that suggest potent antibacterial effects against various bacterial strains .

Anticancer Potential

The anticancer properties of benzimidazole derivatives are well-documented. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can effectively target cancer cell lines, showcasing IC50 values comparable to or better than established chemotherapeutic agents like 5-fluorouracil (5-FU) . This highlights the potential of this compound in developing new anticancer therapies.

Synthesis of Coordination Polymers

This compound can serve as a ligand in the formation of coordination polymers with metal ions. These materials are of interest due to their unique structural properties and potential applications in catalysis and drug delivery systems . The ability to form stable complexes with various metals enhances the functionality of these compounds in material science.

Development of Metal-Organic Frameworks (MOFs)

The compound's functional groups allow it to participate in the construction of metal-organic frameworks, which are porous materials useful for gas storage, separation processes, and catalysis. The chelating properties of the carboxylic acid group present in related compounds facilitate the formation of robust frameworks through metal-ligand interactions .

Antimicrobial Efficacy Study

In a study assessing the antimicrobial efficacy of benzimidazole derivatives, this compound was found to have significant activity against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating effectiveness comparable to standard antibiotics .

Anticancer Activity Evaluation

A comprehensive evaluation involving various derivatives showed that this compound exhibited notable cytotoxicity against human colorectal carcinoma cell lines (HCT116). The study reported IC50 values indicating that this compound could serve as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various proteins, potentially inhibiting their function. This can lead to antimicrobial or anticancer effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzimidazole Derivatives

Table 1: Structural and Functional Comparisons

Key Observations :

- Bioactivity: The sulfanylmethyl-benzoate derivative (target compound) shows broad-spectrum antimicrobial activity, whereas hydrazine-carbothioamide analogs (e.g., from ) exhibit anti-inflammatory properties due to the thioamide group. Quinoline-piperazine derivatives (e.g., C1 ) target kinase pathways, highlighting substituent-dependent mechanistic divergence.

- Synthetic Efficiency : Aldehyde intermediates (e.g., 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde ) achieve higher yields (90%) compared to thiazole- or piperazine-containing analogs (60–75%) due to fewer steric hindrances.

Crystallographic and Spectroscopic Comparisons

Table 2: Structural Characterization Data

Key Observations :

- Crystallography : The target compound forms a trihydrate crystal structure with a low R factor (0.042), indicating high precision in bond-length measurements .

- Spectroscopy: Quinoline derivatives (e.g., C1 ) show distinct aromatic proton shifts (δ 8.65 ppm), while thioamide derivatives display characteristic NH peaks (δ 10.20 ppm).

Biological Activity

Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole and its derivatives have been extensively studied due to their significant biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural features of benzimidazole contribute to its interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

1. Antimicrobial Activity

Benzimidazole derivatives exhibit potent antimicrobial properties against a range of pathogens. The compound this compound has shown promising results in various studies:

- Antibacterial Activity : In vitro studies demonstrated that compounds with a benzimidazole core possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The antifungal potential of benzimidazole derivatives has been established through various assays. Compounds have been tested against fungi like Candida albicans and Aspergillus fumigatus, showing effective inhibition at low concentrations .

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1 - 4 | Antibacterial |

| Escherichia coli | 8 - 16 | Antibacterial |

| Candida albicans | 4 - 8 | Antifungal |

| Aspergillus fumigatus | 16 | Antifungal |

2. Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth:

- Cell Line Studies : Research involving various cancer cell lines, including leukemia and breast cancer cells, showed that compounds related to this structure can decrease cell viability significantly at concentrations as low as M .

- Mechanism of Action : The proposed mechanisms include the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 - 10 | Cytotoxicity |

| HL-60 (Leukemia) | 10 - 15 | Induction of apoptosis |

Case Study 1: Synthesis and Evaluation

A study synthesized this compound via a condensation reaction between benzimidazole derivatives and appropriate alkylating agents. The synthesized compound was then evaluated for its biological activity using standard microbiological methods. Results indicated significant antibacterial activity comparable to existing antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of various benzimidazole derivatives revealed that modifications on the sulfur moiety significantly enhance antimicrobial efficacy. The presence of the methyl group on the benzoate moiety was found to optimize binding interactions with bacterial enzymes .

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) simulations : Models solvation effects and conformational flexibility in biological environments .

- ADMET profiling : Predicts pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME .

How do researchers address challenges in purifying benzimidazole-based compounds?

Advanced Research Question

Purification hurdles (e.g., low solubility, byproducts) are tackled via:

- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane for polar impurities .

- Recrystallization : Using ethanol/water mixtures to isolate high-purity crystals .

- HPLC : Preparative reverse-phase HPLC for challenging separations .

What are the limitations of spectroscopic methods in characterizing this compound?

Advanced Research Question

- NMR limitations : Overlapping peaks in aromatic regions (δ 7.0–8.5 ppm) may obscure substituent identification, requiring 2D techniques (COSY, HSQC) .

- IR ambiguity : Similar C-S and C-N stretches necessitate complementary Raman spectroscopy for definitive assignments .

How can researchers validate the absence of polymorphic forms in crystallographic studies?

Advanced Research Question

- Powder XRD : Compare experimental patterns with single-crystal data to detect polymorphs .

- Thermal analysis : DSC/TGA profiles identify phase transitions indicative of polymorphic changes .

What synthetic precursors or derivatives of this compound show promise for further study?

Advanced Research Question

- Thiosemicarbazone derivatives : Synthesized via condensation with thiosemicarbazide, showing enhanced antimicrobial activity .

- Piperazine conjugates : Hybrid structures (e.g., quinoline-piperazine-benzoate) for targeted anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.